Androgen Receptor Antagonism: Neoaureothin vs. Aureothin
Neoaureothin acts as a functional androgen receptor (AR) antagonist, inhibiting dihydrotestosterone (DHT) binding to AR with an IC50 of 13 μM and suppressing DHT-induced prostate-specific antigen expression in LNCaP cells with an IC50 of 1.75 nM . In contrast, its close analog aureothin lacks reported AR antagonist activity; instead, aureothin is characterized as a non-competitive inhibitor of NADH:ubiquinone oxidoreductase (IC50 = 0.07 nmol/mg protein in bovine heart mitochondria) .
| Evidence Dimension | Androgen Receptor (AR) Antagonism |
|---|---|
| Target Compound Data | IC50 = 13 μM (DHT-AR binding); IC50 = 1.75 nM (PSA expression) |
| Comparator Or Baseline | Aureothin: No reported AR antagonist activity; NADH:ubiquinone oxidoreductase inhibitor (IC50 = 0.07 nmol/mg protein) |
| Quantified Difference | Neoaureothin exhibits specific AR antagonism, whereas aureothin does not |
| Conditions | In vitro: DHT-AR binding assay; LNCaP cell line |
Why This Matters
This differential target engagement defines neoaureothin's unique utility in prostate cancer and endocrine signaling research compared to aureothin.
